Ethyl 3-[2-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]propanoate
CAS No.: 102203-23-6
Cat. No.: VC20741291
Molecular Formula: C17H27NO4
Molecular Weight: 309.4 g/mol
* For research use only. Not for human or veterinary use.
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CAS No. | 102203-23-6 |
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Molecular Formula | C17H27NO4 |
Molecular Weight | 309.4 g/mol |
IUPAC Name | ethyl 3-[2-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]propanoate |
Standard InChI | InChI=1S/C17H27NO4/c1-4-21-17(20)10-9-14-7-5-6-8-16(14)22-12-15(19)11-18-13(2)3/h5-8,13,15,18-19H,4,9-12H2,1-3H3 |
Standard InChI Key | DMLSVZSUDBKLED-UHFFFAOYSA-N |
SMILES | CCOC(=O)CCC1=CC=CC=C1OCC(CNC(C)C)O |
Canonical SMILES | CCOC(=O)CCC1=CC=CC=C1OCC(CNC(C)C)O |
Chemical Identity and Structural Characteristics
Ethyl 3-[2-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]propanoate is identified by the CAS number 102203-23-6. This organic compound possesses multiple functional groups that contribute to its complex structural arrangement and potential pharmacological activity. The compound is also known by several synonyms, including ACC-9369 and Y08QNQ290K as registered in official databases .
Molecular Composition
The molecular formula of Ethyl 3-[2-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]propanoate is C17H27NO4, with a molecular weight of 309.4 g/mol . The structure consists of a phenyl ring with multiple functional groups attached, including an ethyl propanoate moiety, a propoxy linker, and a hydroxy-propan-2-ylamino group. This arrangement creates a molecule with multiple centers for potential chemical interactions and biological activity.
Chemical Identifiers
The compound can be identified through various standardized chemical notation systems as presented in Table 1.
Table 1: Chemical Identifiers for Ethyl 3-[2-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]propanoate
Physical and Chemical Properties
Understanding the physical and chemical properties of Ethyl 3-[2-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]propanoate is essential for assessing its potential applications in research and pharmaceutical development.
Physical Properties
The compound exhibits specific physical properties that influence its behavior in various environments. These properties are crucial for developing formulation strategies and understanding its pharmacokinetic profile.
Table 2: Physical Properties of Ethyl 3-[2-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]propanoate
Structural Characteristics
The molecular structure of Ethyl 3-[2-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]propanoate features multiple functional groups that contribute to its chemical reactivity and biological activity. The presence of an ester group (ethyl propanoate), an ether linkage, a hydroxyl group, and a secondary amine creates a molecule with versatile chemical properties. The stereochemistry of the compound includes one undefined stereocenter, indicating potential for different stereoisomers with potentially varying biological activities .
Synthesis Methods
The synthesis of Ethyl 3-[2-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]propanoate involves multiple reaction steps designed to build the complex molecular structure in a controlled and efficient manner.
General Synthetic Approach
Chemical Reactivity
The reactivity profile of Ethyl 3-[2-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]propanoate is determined by the various functional groups present in its structure.
Functional Group Reactivity
The compound contains several reactive functional groups that can participate in various chemical transformations:
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The ethyl ester group can undergo hydrolysis, transesterification, and reduction reactions
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The secondary amine functionality is capable of participating in nucleophilic substitution and addition reactions
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The hydroxyl group can be involved in oxidation, esterification, and etherification reactions
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The aromatic ring can undergo electrophilic aromatic substitution reactions under appropriate conditions
This diverse reactivity profile contributes to the compound's potential utility in both chemical research and pharmaceutical applications.
Pharmacological Properties and Research Findings
Research indicates that Ethyl 3-[2-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]propanoate and structurally similar compounds may possess significant pharmacological activities.
Beta-Blocker-Like Properties
According to available research, compounds similar to Ethyl 3-[2-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]propanoate may exhibit pharmacological properties akin to beta-blockers, which are widely used in treating cardiovascular conditions. The structural features of this compound, particularly the propan-2-ylamino group, bear resemblance to other beta-adrenergic receptor antagonists.
Structure-Activity Relationship
The pharmacological activity of the compound likely depends on specific structural features:
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The propan-2-ylamino group, which is common in many beta-blockers and interacts with adrenergic receptors
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The hydroxyl group, which is known to enhance binding affinity to beta receptors in similar compounds
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The aromatic ring with the propoxy linker, which provides appropriate spatial arrangement for receptor interaction
Research Applications
Ethyl 3-[2-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]propanoate has potential applications in various research areas, particularly in pharmaceutical development and medicinal chemistry.
Pharmaceutical Research
The compound's potential beta-blocker-like properties make it a candidate for research in cardiovascular pharmacology. Its unique structural features and potential selective activity profile could be valuable in developing improved therapeutic agents for conditions such as:
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Hypertension
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Angina pectoris
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Cardiac arrhythmias
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Other cardiovascular disorders where adrenergic modulation is beneficial
Medicinal Chemistry Studies
In medicinal chemistry, this compound could serve as a lead structure for developing novel adrenergic receptor modulators with improved selectivity, potency, or pharmacokinetic properties. Structure-activity relationship studies using this compound and related derivatives could provide valuable insights into the molecular determinants of adrenergic receptor binding and activity.
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